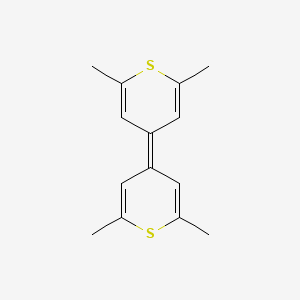
Bithiopyranylidene, 2,2',6,6'-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bithiopyranylidene, 2,2’,6,6’-tetramethyl- is an organic compound with the molecular formula C14H16S2 and a molecular weight of 248.407 g/mol . It is also known by other names such as 4H-Thiopyran, 4-(2,6-dimethyl-4H-thiopyran-4-ylidene)-2,6-dimethyl- and 4H-Thiine, 2,6-dimethyl-4-(2,6-dimethyl-4H-thiin-4-ylideno)- . This compound is characterized by its unique structure, which includes two thiopyran rings connected by a double bond.
Méthodes De Préparation
The synthesis of Bithiopyranylidene, 2,2’,6,6’-tetramethyl- involves several steps. One common method starts with the preparation of 2,6-dimethyl-4H-thiopyran, which is then subjected to a series of reactions to form the final product. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the double bond between the two thiopyran rings . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Bithiopyranylidene, 2,2’,6,6’-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur-containing compounds .
Applications De Recherche Scientifique
Bithiopyranylidene, 2,2’,6,6’-tetramethyl- has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used as a precursor for the production of various sulfur-containing compounds .
Mécanisme D'action
The mechanism of action of Bithiopyranylidene, 2,2’,6,6’-tetramethyl- involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Bithiopyranylidene, 2,2’,6,6’-tetramethyl- can be compared with other similar compounds, such as 2,2,6,6-tetramethylpiperidine and 2,2,6,6-tetramethyl-3,5-heptanedione . These compounds share some structural similarities but differ in their chemical properties and applications. For example, 2,2,6,6-tetramethylpiperidine is used as a hindered base in organic synthesis, while 2,2,6,6-tetramethyl-3,5-heptanedione is used as a ligand in coordination chemistry . The unique structure of Bithiopyranylidene, 2,2’,6,6’-tetramethyl- gives it distinct chemical properties and makes it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
42506-61-6 |
|---|---|
Formule moléculaire |
C14H16S2 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
4-(2,6-dimethylthiopyran-4-ylidene)-2,6-dimethylthiopyran |
InChI |
InChI=1S/C14H16S2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3 |
Clé InChI |
KIVKMHQZJLNIOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(SC(=C2)C)C)C=C(S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
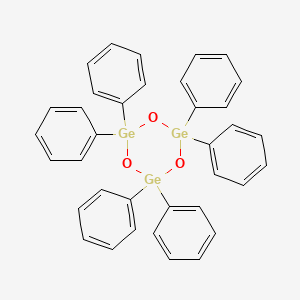
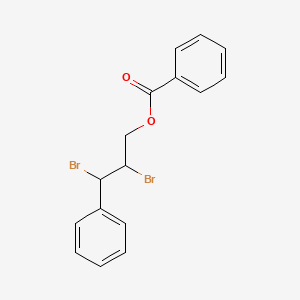
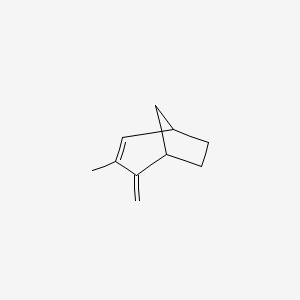
![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
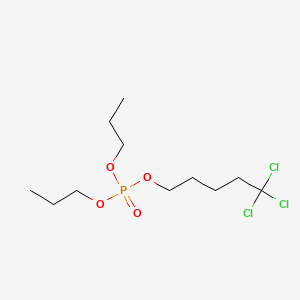

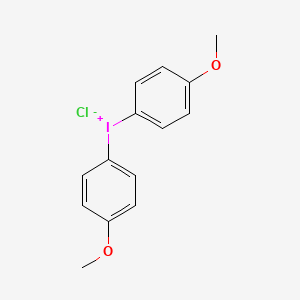
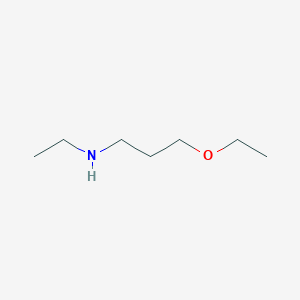

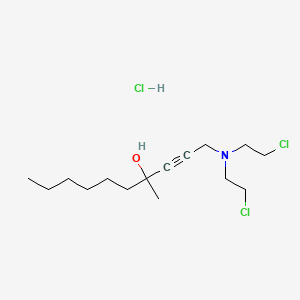

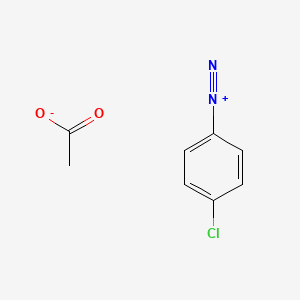
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
